molecular formula C17H18O2 B12560701 2-Ethylphenyl 3-phenylpropanoate CAS No. 143647-24-9

2-Ethylphenyl 3-phenylpropanoate

Cat. No.: B12560701
CAS No.: 143647-24-9
M. Wt: 254.32 g/mol
InChI Key: AVVDDKMIIQTNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylphenyl 3-phenylpropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a 3-phenylpropanoate moiety. This compound is known for its pleasant, floral aroma and is used in various applications, including as a flavoring agent and in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylphenyl 3-phenylpropanoate can be synthesized through the esterification of 2-ethylphenol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: 2-Ethylphenol and 3-phenylpropanoic acid.

    Reduction: 2-Ethylphenol and 3-phenylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Ethylphenyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylphenyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to interact with fungal cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylpropanoate: Similar in structure but lacks the ethyl group on the phenyl ring.

    Ethyl cinnamate: Contains a cinnamate moiety instead of the 3-phenylpropanoate group.

    Ethyl benzoate: Features a benzoate group instead of the 3-phenylpropanoate group.

Uniqueness

2-Ethylphenyl 3-phenylpropanoate is unique due to the presence of both an ethyl group on the phenyl ring and a 3-phenylpropanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a flavoring agent .

Properties

CAS No.

143647-24-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(2-ethylphenyl) 3-phenylpropanoate

InChI

InChI=1S/C17H18O2/c1-2-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

AVVDDKMIIQTNBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.